4-Benzyloxy-3,5-dimethylbenzaldehyde
Overview
Description
4-Benzyloxy-3,5-dimethylbenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group and two methyl groups attached to the benzene ring, along with an aldehyde functional group
Mechanism of Action
Biochemical Pathways
It’s worth noting that benzylic compounds are often involved in oxidation and reduction reactions . These reactions can lead to changes in the electron withdrawing functions into electron donating amino and alkyl groups .
Pharmacokinetics
Its molecular weight of 24030 suggests that it may be absorbed in the body. Its density of 1.1 g/mL at 25 °C may also influence its distribution and bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Benzyloxy-3,5-dimethylbenzaldehyde. For instance, temperature, pH, and the presence of other molecules can affect its stability and interaction with targets. It’s recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting 4-(benzyloxy)-3,5-dimethylphenol to the corresponding aldehyde. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium carbonate and an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3,5-dimethylbenzoic acid.
Reduction: 4-(Benzyloxy)-3,5-dimethylbenzyl alcohol.
Substitution: Depending on the nucleophile, products can include 4-(substituted benzyloxy)-3,5-dimethylbenzaldehyde derivatives.
Scientific Research Applications
4-Benzyloxy-3,5-dimethylbenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of two methyl groups.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of two methyl groups.
4-(Benzyloxy)benzyl chloride: Similar structure but with a chloromethyl group instead of an aldehyde group.
Uniqueness
4-Benzyloxy-3,5-dimethylbenzaldehyde is unique due to the presence of both benzyloxy and two methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUTKRSEZMBNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340319 | |
Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144896-51-5 | |
Record name | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144896-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 3,5-dimethyl-4-(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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